molecular formula C11H9ClN2OS B3024579 4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 438029-51-7

4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde

Cat. No.: B3024579
CAS No.: 438029-51-7
M. Wt: 252.72 g/mol
InChI Key: JDOIRYXVHWRKDR-UHFFFAOYSA-N
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Description

4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde is a heterocyclic compound with a molecular formula of C11H9ClN2OS It is known for its unique structure, which includes a thiazole ring substituted with a chloro group, a methylphenylamino group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde typically involves the reaction of 4-chloro-2-aminothiazole with 4-methylbenzaldehyde under specific conditions. One common method involves the use of a condensation reaction, where the amino group of the thiazole reacts with the aldehyde group of 4-methylbenzaldehyde in the presence of a suitable catalyst and solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products Formed

    Oxidation: 4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid

    Reduction: 4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-methanol

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used

Scientific Research Applications

4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylaniline: Similar in structure but lacks the thiazole ring and aldehyde group.

    4-Chloro-2-aminothiazole: Contains the thiazole ring and chloro group but lacks the methylphenylamino and aldehyde groups.

Uniqueness

4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

4-chloro-2-(4-methylanilino)-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c1-7-2-4-8(5-3-7)13-11-14-10(12)9(6-15)16-11/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOIRYXVHWRKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394363
Record name 4-chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438029-51-7
Record name 4-chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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